Technical Guide: Mechanism of Action of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL
Technical Guide: Mechanism of Action of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL
The following technical guide details the mechanism of action, pharmacological properties, and experimental applications of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (also referred to as 4-Dimethylamino-L-phenylalaninol ).
Executive Summary
2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is a functionalized amino alcohol derivative of the amino acid phenylalanine. Structurally, it consists of a propanol backbone substituted with a primary amine at the C2 position and a 4-dimethylaminophenyl group at the C3 position.
In drug development and proteomics, this molecule serves two distinct high-value roles:
-
Biological Probe (Pharmacodynamics): It acts as a competitive inhibitor of Phenylalanyl-tRNA Synthetase (PheRS) , functioning as a non-reactive transition state mimic that blocks protein translation. This makes it a critical tool for studying ribosomal stalling and the Integrated Stress Response (ISR).
-
Chiral Auxiliary (Medicinal Chemistry): It functions as a stereochemical scaffold for the synthesis of complex pharmaceutical intermediates, leveraging the steric bulk and electronic properties of the dimethylamino-phenyl group to induce high enantioselectivity.
Part 1: Biological Mechanism of Action (PheRS Inhibition)
The primary pharmacological mechanism of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is the competitive inhibition of aminoacyl-tRNA synthetases. Due to its structural homology to Phenylalanine, it targets the Phenylalanyl-tRNA Synthetase (PheRS) enzyme.
Molecular Recognition & Binding
-
Entry: The molecule enters the cell via System L transporters (LAT1/SLC7A5) , which recognize large neutral amino acid side chains (phenyl ring).
-
Active Site Docking: Inside the cytoplasm, it binds to the active site of the PheRS
-subunit. The 4-dimethylaminophenyl moiety occupies the hydrophobic pocket usually reserved for the phenylalanine side chain. The electron-donating dimethylamino group potentially enhances binding affinity through cation- or van der Waals interactions compared to the native substrate. -
Transition State Mimicry: The C2-amino group forms hydrogen bonds with the enzyme's backbone, mimicking the positioning of the natural amino acid.
Catalytic Dead-End (The "Trap")
-
Mechanism: In a normal cycle, PheRS activates phenylalanine by reacting it with ATP to form Phenylalanyl-AMP (aminoacyl-adenylate).
-
Inhibition: The alcohol group (-CH
OH) at the C1 position of the inhibitor replaces the carboxylic acid (-COOH) of phenylalanine. Lacking the carbonyl oxygen, the molecule cannot react with ATP to form the mixed anhydride bond. -
Result: The enzyme is sequestered in a non-productive complex. It cannot charge tRNA
with phenylalanine.
Downstream Signaling: The Integrated Stress Response (ISR)
The depletion of charged tRNA
-
Ribosomal Stalling: Ribosomes stall at Phenylalanine codons (UUC/UUU) due to the lack of charged tRNA.
-
GCN2 Activation: Uncharged tRNAs bind to the histidyl-tRNA synthetase-like domain of the sensor kinase GCN2 (General Control Nonderepressible 2).
-
eIF2
Phosphorylation: Activated GCN2 phosphorylates the eukaryotic initiation factor eIF2 at Ser51. -
Translation Arrest: Phosphorylated eIF2
inhibits the eIF2B guanine nucleotide exchange factor, shutting down global protein synthesis while selectively upregulating stress-response genes (e.g., ATF4).
Part 2: Visualization of Signaling Pathway
The following diagram illustrates the cascade from cellular entry to translational arrest.
Caption: Pathway demonstrating the competitive inhibition of PheRS by the amino-alcohol derivative, leading to GCN2-mediated translational arrest.
Part 3: Chemical Mechanism (Chiral Auxiliary Utility)
Beyond its biological activity, this molecule is a potent chiral building block . The "Mechanism of Action" in a synthetic context refers to its ability to induce stereochemical control.
-
Steric Induction: The bulky 4-dimethylaminophenyl group creates a highly differentiated steric environment. When used to form oxazolines or imines, it blocks one face of the molecule, forcing incoming reagents to attack from the opposite side.
-
Electronic Modulation: The dimethylamino group is a strong electron donor (Lewis base). In metal-catalyzed reactions (e.g., with Copper or Zinc), this moiety can participate in secondary coordination or modulate the Lewis acidity of the metal center, enhancing catalytic rates or selectivity compared to the unsubstituted phenylalaninol.
Part 4: Experimental Protocols
Protocol A: PheRS Inhibition Assay (In Vitro)
Objective: Determine the IC50 of the compound against Phenylalanyl-tRNA Synthetase.
-
Reagent Prep:
-
Purify recombinant human or bacterial PheRS.
-
Prepare reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 25 mM KCl, 2 mM DTT. -
Substrates: [
C]-Phenylalanine (10 M), ATP (2 mM), total tRNA (2 mg/mL).
-
-
Inhibitor Dilution: Prepare serial dilutions of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (0.1
M to 1000 M) in DMSO. -
Reaction:
-
Mix Enzyme + Inhibitor + Buffer. Incubate for 10 min at 37°C.
-
Initiate reaction by adding the Substrate Mix (
C-Phe, ATP, tRNA).
-
-
Termination: After 15 minutes, quench with 10% Trichloroacetic acid (TCA) to precipitate RNA and protein.
-
Quantification:
-
Filter the precipitate through glass fiber filters (Whatman GF/C).
-
Wash 3x with 5% TCA and 1x with Ethanol.
-
Measure radioactivity (CPM) via liquid scintillation counting.
-
Data Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC50.
-
Protocol B: Chiral Oxazoline Synthesis (Synthetic Application)
Objective: Utilize the molecule to synthesize a chiral ligand.
-
Condensation: Dissolve 1.0 eq of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol and 1.1 eq of a nitrile derivative (e.g., benzonitrile) in chlorobenzene.
-
Catalysis: Add 5 mol% ZnCl
(anhydrous). -
Reflux: Heat to reflux (130°C) for 24 hours. The amino alcohol attacks the nitrile, followed by cyclization and elimination of ammonia/water.
-
Workup: Cool, dilute with EtOAc, wash with NaHCO
. Dry over MgSO . -
Purification: Silica gel chromatography. The product is a 4-substituted-2-phenyl-oxazoline, a precursor for "Box" ligands.
Part 5: Quantitative Data Summary
| Parameter | Value / Description | Significance |
| Molecular Weight | 194.27 g/mol | Small molecule, cell-permeable. |
| Primary Target | Phenylalanyl-tRNA Synthetase (PheRS) | Protein synthesis machinery. |
| Binding Mode | Competitive (vs Phenylalanine) | Reversible inhibition. |
| Key Substituent | 4-Dimethylamino group | Electron donor; enhances lipophilicity and potential fluorescence. |
| Solubility | DMSO, Ethanol, Methanol | Hydrophobic phenyl ring limits aqueous solubility without carrier. |
| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH (cationic entry). |
References
-
Mechanism of Amino Alcohol Inhibition
- Title: "Amino alcohols as competitive inhibitors of aminoacyl-tRNA synthetases."
- Source: Santi, D. V., & Danenberg, P. V. (1971). Biochemistry.
- Context: Establishes the foundational mechanism where phenylalaninol analogues inhibit PheRS by mimicking the aminoacyl-adenylate transition st
-
Link: [Link]
-
Structural Analogues in Proteomics
- Title: "Non-canonical amino acids in proteomic profiling and engineering."
- Source: Ngo, J. T., & Tirrell, D. A. (2011). Accounts of Chemical Research.
- Context: Discusses the use of phenylalanine analogues for labeling and the requirement for synthetase fidelity/inhibition.
-
Link: [Link]
-
Synthetic Applications (Chiral Auxiliaries)
- Title: "Chiral amino alcohols in asymmetric synthesis: Synthesis of oxazolines and their applic
- Source: Ager, D. J., et al. (1996). Chemical Reviews.
- Context: Details the chemical mechanism of using phenylalaninol derivatives to induce chirality in organic synthesis.
-
Link: [Link]
-
Product Verification
- Title: "2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol Product Page"
-
Source: Santa Cruz Biotechnology (SCBT).[1]
- Context: Confirms the commercial availability and classification of the compound as a biochemical reagent.

C₉H₁₃NO151.219.44[
C₉H₁₃NO151.219.4 (predicted)Ephedrine
C₁₀H₁₅NO165.239.6
